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Compound of Interest

Compound Name: D-Glucose pentaacetate

Cat. No.: B15544913 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for D-
glucose pentaacetate, a critical derivative in carbohydrate chemistry. It is intended for

researchers, scientists, and professionals in drug development who utilize spectroscopic

techniques for structural elucidation. This document outlines the interpretation of Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, supported by

detailed experimental protocols and data visualization.

Spectroscopic Data Summary
The structural characterization of D-glucose pentaacetate is robustly supported by a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. It is

important to note that D-glucose pentaacetate exists as two anomers, α and β, which can be

distinguished by their spectroscopic signatures, particularly in NMR. The data presented here

will specify the anomer where the information is available.

Table 1: ¹H NMR Spectroscopic Data for β-D-Glucose Pentaacetate
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Proton Chemical Shift (δ) in ppm

H-1 5.72

H-2 5.12

H-3 5.27

H-4 5.18

H-5 3.82

H-6a 4.27

H-6b 4.12

CH₃ (acetyl) 2.10, 2.08, 2.02, 2.01, 1.98

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for D-Glucose Pentaacetate[1]

Carbon
Chemical Shift (δ) in ppm
(β-anomer)

Chemical Shift (δ) in ppm
(α-anomer)

C-1 91.7 89.1

C-2 72.8 70.1

C-3 72.8 70.4

C-4 68.2 67.8

C-5 70.2 69.8

C-6 61.8 61.5

C=O (acetyl)
170.6, 170.2, 169.4, 169.3,

169.0

170.0, 169.8, 169.6, 169.5,

168.6

CH₃ (acetyl) 20.9, 20.7, 20.6, 20.5 20.8, 20.7, 20.6, 20.5

Solvent: CDCl₃.[2] Chemical shifts are referenced to the solvent signal.[2]
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Table 3: Mass Spectrometry Data for D-Glucose Pentaacetate

Technique m/z Interpretation

Electrospray Ionization (ESI-

MS)
413.1054 [M+Na]⁺

Electron Ionization (EI-MS) 331 [M-CH₃COO]⁺

242

200

157

115

98

The molecular weight of D-glucose pentaacetate is 390.34 g/mol .[3][4]

Table 4: Infrared (IR) Spectroscopy Data for D-Glucose Pentaacetate

Wavenumber (cm⁻¹) Interpretation

~1750 C=O stretching (ester)

~1230 C-O stretching (ester)

~1040 C-O stretching (pyranose ring)

No broad peak at ~3200-3500 Absence of O-H group

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

protocols outline the synthesis and spectroscopic analysis of D-glucose pentaacetate.

2.1 Synthesis of β-D-Glucose Pentaacetate[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15544913?utm_src=pdf-body
https://www.benchchem.com/product/b15544913?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/L5S0xLAFvix
https://wap.guidechem.com/dictionary/en/604-69-3.html
https://www.benchchem.com/product/b15544913?utm_src=pdf-body
https://www.benchchem.com/product/b15544913?utm_src=pdf-body
https://www.benchchem.com/product/b15544913?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/d-glucose-pentaacetate.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants: Anhydrous D-glucose (1 equivalent), anhydrous sodium acetate (0.5

equivalents), and acetic anhydride (5 equivalents).[6]

Procedure:

Combine D-glucose and sodium acetate in a round-bottom flask.[6]

Carefully add acetic anhydride to the flask.[6]

Heat the mixture at approximately 100°C for 2 hours.

Cool the reaction mixture to room temperature.

Pour the mixture into ice-water to precipitate the product.[6]

Collect the white solid by vacuum filtration and wash with cold water.[6]

Recrystallize the crude product from an ethanol/water mixture to obtain pure β-D-glucose
pentaacetate.[6]

2.2 NMR Spectroscopy

Sample Preparation: Dissolve 10-20 mg of D-glucose pentaacetate in approximately 0.7

mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.[4]

Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

acquisition of 16-32 scans.

¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same instrument.

A proton-decoupled sequence is used to simplify the spectrum.
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A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

2.3 Mass Spectrometry

Electron Ionization (EI-MS):

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography.

The sample is bombarded with electrons (typically at 70 eV), causing ionization and

fragmentation.

Electrospray Ionization (ESI-MS):

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low

concentration (e.g., 1 mg/mL).

The solution is infused into the ESI source, where a high voltage is applied to generate

charged droplets, leading to the formation of protonated or sodiated molecular ions.

2.4 Infrared (IR) Spectroscopy

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.[7]

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Acquisition:

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

A background spectrum is collected first and automatically subtracted from the sample

spectrum.
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Data Interpretation and Visualization
The following workflow diagram illustrates the logical progression from sample preparation to

the final structural elucidation of D-glucose pentaacetate using the discussed spectroscopic

methods.

Workflow for Spectroscopic Analysis of D-Glucose Pentaacetate
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Caption: Workflow for the spectroscopic analysis of D-Glucose Pentaacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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